molecular formula C10H9BrF3NO2 B14070662 1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one

1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one

Cat. No.: B14070662
M. Wt: 312.08 g/mol
InChI Key: LCGMKSIYKRJKER-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the trifluoromethoxy group and the amino group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets and pathways. The amino group and trifluoromethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The bromopropanone moiety can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modulate biological activity.

Comparison with Similar Compounds

    3-Amino-2-(trifluoromethoxy)phenyl derivatives: These compounds share the trifluoromethoxy and amino groups but differ in other substituents.

    Bromopropanone derivatives: Compounds with similar bromopropanone moieties but different aromatic substitutions.

Uniqueness: 1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9BrF3NO2

Molecular Weight

312.08 g/mol

IUPAC Name

1-[3-amino-2-(trifluoromethoxy)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H9BrF3NO2/c1-5(16)8(11)6-3-2-4-7(15)9(6)17-10(12,13)14/h2-4,8H,15H2,1H3

InChI Key

LCGMKSIYKRJKER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)N)OC(F)(F)F)Br

Origin of Product

United States

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